molecular formula C4H4ClNO2S2 B13521408 Isothiazol-5-ylmethanesulfonyl chloride

Isothiazol-5-ylmethanesulfonyl chloride

Cat. No.: B13521408
M. Wt: 197.7 g/mol
InChI Key: TYLQMXXKBPCODZ-UHFFFAOYSA-N
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Description

Isothiazol-5-ylmethanesulfonyl chloride (CAS: 362658-19-3), also referred to as 5-isothiazolesulfonyl chloride, is a heterocyclic sulfonyl chloride derivative with the molecular formula C₃H₂ClNO₂S₂ and a molar mass of 183.64 g/mol . This compound features a sulfonyl chloride (-SO₂Cl) group directly attached to the 5-position of the isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur. Sulfonyl chlorides are highly reactive intermediates, commonly used in organic synthesis to introduce sulfonate esters, sulfonamides, or other functional groups via nucleophilic substitution reactions.

Key applications of this compound include its role as a reagent in pharmaceutical and agrochemical synthesis, where its reactive sulfonyl chloride moiety facilitates the formation of carbon-sulfur or carbon-nitrogen bonds .

Properties

Molecular Formula

C4H4ClNO2S2

Molecular Weight

197.7 g/mol

IUPAC Name

1,2-thiazol-5-ylmethanesulfonyl chloride

InChI

InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2

InChI Key

TYLQMXXKBPCODZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of isothiazol-5-ylmethanesulfonyl chloride often involves large-scale chlorination processes, utilizing thionyl chloride or phosgene as chlorinating agents. These processes are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isothiazol-5-ylmethanesulfonyl chloride can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.

Major Products Formed:

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfonamides: Formed through reduction reactions.

    Substituted Isothiazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of isothiazol-5-ylmethanesulfonyl chloride, we compare it with structurally related isothiazole and thiazole derivatives.

2.1. 5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)
  • Molecular Formula: C₄H₄ClNOS
  • Structure : A chloro-substituted isothiazolone with a methyl group at the 2-position.
  • Key Differences :
    • Functional Group : Contains a ketone (-C=O) at the 3-position instead of a sulfonyl chloride.
    • Reactivity : Less reactive toward nucleophiles compared to sulfonyl chlorides; primarily acts as a biocide due to its ability to inhibit microbial growth .
    • Applications : Widely used in industrial water treatment, paints, and cosmetics as a preservative.
    • Stability : More stable under ambient conditions than sulfonyl chlorides, which hydrolyze readily in moisture .
2.2. Thiazol-5-ylmethyl Carbamates (e.g., CAS 553652-79-2)
  • Molecular Formula : Varies (e.g., C₁₀H₁₃ClO₄S₂ for ethyl 2-(5-chloro-2-thienyl)-2-hydroxy-1-propanesulfonate).
  • Structure : Thiazole derivatives with carbamate or sulfonate ester groups.
  • Key Differences: Functional Groups: Contain carbamate (-OCONH-) or sulfonate (-SO₃⁻) groups instead of sulfonyl chloride. Reactivity: Carbamates undergo hydrolysis or aminolysis, while sulfonates are less reactive. Applications: Often employed in pharmaceuticals (e.g., protease inhibitors) or agrochemicals due to their bioactivity .
2.3. Comparative Data Table
Compound Molecular Formula CAS Number Key Functional Groups Primary Applications
This compound C₃H₂ClNO₂S₂ 362658-19-3 Sulfonyl chloride (-SO₂Cl) Organic synthesis reagent
5-Chloro-2-methyl-2H-isothiazol-3-one C₄H₄ClNOS 26172-55-4 Chloro, methyl, ketone Biocide, preservative
Thiazol-5-ylmethyl carbamates Variable e.g., 553652-79-2 Carbamate, sulfonate esters Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Reactivity : The sulfonyl chloride group in this compound enables rapid reactions with amines and alcohols, making it superior for synthesizing sulfonamides or sulfonate esters compared to less-reactive isothiazolones .
  • Stability : Unlike biocidal isothiazolones (e.g., 5-chloro-2-methyl-2H-isothiazol-3-one), sulfonyl chlorides require anhydrous handling to prevent hydrolysis to sulfonic acids .
  • Biological Activity : Thiazole derivatives (e.g., carbamates) exhibit targeted bioactivity in drug design, whereas sulfonyl chlorides are typically intermediates rather than end products .

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